molecular formula C17H15F2N3O2 B2837686 N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-10-0

N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2837686
CAS No.: 1103518-10-0
M. Wt: 331.323
InChI Key: AQVNAZQBASIBNR-UHFFFAOYSA-N
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Description

N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 2,6-difluoroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenol: A related compound with similar fluorinated phenyl group.

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, used in different applications.

Uniqueness

N1-(2,6-difluorophenyl)-N2-methylindoline-1,2-dicarboxamide is unique due to the combination of the difluorophenyl group and the indoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-N-(2,6-difluorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c1-20-16(23)14-9-10-5-2-3-8-13(10)22(14)17(24)21-15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVNAZQBASIBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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